(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
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Overview
Description
“(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” is a compound that is closely related to “4-(4-Nitrophenyl)butyric acid”. The latter is a compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 . It is also known as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro .
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-(4-Nitrophenyl)butyric acid” consists of a benzene ring with a nitro group (NO2) and a butyric acid group (CH2CH2CH2CO2H) attached to it . The structure can be represented by the InChI string: InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials (NMs) has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Nitrophenyl)butyric acid” include a molecular weight of 209.1986 and a molecular formula of C10H11NO4 . It is also known by other names such as γ-(p-Nitrophenyl)butyric acid and Benzenebutanoic acid, 4-nitro .Scientific Research Applications
Synthesis and Chemical Properties
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is utilized in the synthesis of various compounds with potential applications in medical research and chemical industries. For example, it has been employed in the synthesis of novel N- and S-mustards as potential pro-drugs activated by bioreductive processes, indicating its role in developing cancer treatment drugs (Mann & Shervington, 1991). Similarly, its derivatives have been synthesized for exploring their chemical properties and potential therapeutic applications, as demonstrated in the synthesis of cis- and trans-3-amino-3,4-dihydro-1-hydroxy-4-methylcarbostyrils (McCord, Smith, Tabb, & Davis, 1981).
Role in Drug Development
This compound also plays a crucial role in the development of drugs such as Baclofen, where both enantiomers of Baclofen have been synthesized using (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride and its derivatives as starting materials, highlighting its importance in pharmaceutical synthesis (Camps, Muñoz-Torrero, & Sánchez, 2004).
Safety And Hazards
Future Directions
The future directions in the study of compounds like “(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride” could involve further exploration of their synthesis, particularly through methods like the catalytic protodeboronation of pinacol boronic esters . Additionally, their catalytic activity could be further explored through model benchmark reactions like the reduction of 4-nitrophenol .
properties
IUPAC Name |
(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIIXVVGUXXORP-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375838 |
Source
|
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride | |
CAS RN |
270062-87-8 |
Source
|
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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